2-{[(6-bromo-2-naphthyl)oxy]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
2-{[(6-bromo-2-naphthyl)oxy]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a compound distinguished by its complex fused ring structure and functional groups. This compound falls under the class of heterocyclic compounds, which are pivotal in various scientific fields due to their unique chemical properties and biological activities.
Properties
IUPAC Name |
4-[(6-bromonaphthalen-2-yl)oxymethyl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN6O/c1-24-17-15(8-21-24)18-22-16(23-25(18)10-20-17)9-26-14-5-3-11-6-13(19)4-2-12(11)7-14/h2-8,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKSDCVOCJFHFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C3=NC(=NN3C=N2)COC4=CC5=C(C=C4)C=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6-bromo-2-naphthyl)oxy]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can involve multiple steps. The route typically begins with the bromination of 2-naphthol to obtain 6-bromo-2-naphthol, which then undergoes a series of reactions to introduce the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine moiety. This is often achieved through cyclization reactions under specific conditions using agents such as phosphoryl chloride or similar reagents.
Industrial Production Methods
Industrial production of this compound would require optimizing the synthetic route for scalability. This includes maximizing yield and ensuring the reactions are safe and cost-effective. Techniques such as continuous flow chemistry could be employed to enhance reaction efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidative processes, altering its structure and functional groups.
Reduction: : Potential reduction reactions may target bromine atoms or specific ring structures, modifying its electronic properties.
Substitution: : Nucleophilic and electrophilic substitutions can occur, especially at the bromine site or the nitrogen atoms within the heterocyclic rings.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Various halogenation or nitration agents, depending on the target site.
Major Products
Products from these reactions vary based on the starting material and conditions, potentially leading to derivatives with different functional groups, influencing their properties and uses.
Scientific Research Applications
2-{[(6-bromo-2-naphthyl)oxy]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is valuable in several domains:
Chemistry: : Used as a building block in synthetic chemistry for creating more complex molecules.
Biology: : Investigated for its interaction with biological targets, potentially influencing cellular processes.
Medicine: : Explored for therapeutic applications, possibly acting on specific enzymes or receptors.
Industry: : Utilized in material science for developing new materials with unique properties.
Mechanism of Action
The compound's mechanism of action largely depends on its interaction with molecular targets. It may bind to enzymes or receptors, altering their function. The exact pathways involved can vary but often include modulation of signal transduction pathways or inhibition of specific enzymatic activities.
Comparison with Similar Compounds
Similar Compounds
2-{[(6-chloro-2-naphthyl)oxy]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
2-{[(6-fluoro-2-naphthyl)oxy]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
What sets 2-{[(6-bromo-2-naphthyl)oxy]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its specific substitution pattern, which can influence its reactivity, biological activity, and suitability for various applications.
There you go—a deep dive into the world of this compound. What's next on your agenda?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
